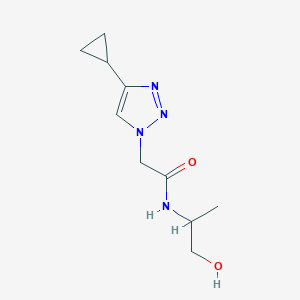
2-(1-Naphthalen-1-ylsulfonylpyrrolidin-2-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Naphthalen-1-ylsulfonylpyrrolidin-2-yl)propan-2-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as NSP and has been found to possess unique properties that make it a valuable tool for research purposes.
Mecanismo De Acción
The mechanism of action of NSP is not fully understood, but it is believed to act by inhibiting the production of inflammatory cytokines and reducing the activity of enzymes involved in the inflammatory response. It has also been found to interact with receptors in the central nervous system, leading to its analgesic effects.
Biochemical and Physiological Effects:
NSP has been found to possess a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, making it a promising candidate for the development of new analgesic drugs. It has also been found to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NSP has several advantages for use in laboratory experiments. It is easy to synthesize, stable under a range of conditions, and has been found to possess low toxicity. However, its solubility in water is limited, which can make it difficult to use in certain experiments. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on NSP. One area of interest is the development of new drugs based on NSP's anti-inflammatory and analgesic properties. Another area of research is the use of NSP as a drug delivery system, potentially allowing for targeted drug delivery to specific tissues or organs. Further investigation into its mechanism of action and potential side effects is also needed to fully understand its potential applications.
Métodos De Síntesis
The synthesis of NSP involves the reaction of 2-pyrrolidinone with 1-naphthalenesulfonyl chloride in the presence of a base. The resulting product is then treated with 2-propanol to yield the final compound. This method has been found to be efficient and reproducible, making it a popular choice for researchers.
Aplicaciones Científicas De Investigación
NSP has been extensively studied for its potential applications in various fields of research. One of the most significant areas of research is in the field of medicinal chemistry, where NSP has been found to possess anti-inflammatory and analgesic properties. It has also been investigated for its potential use as a drug delivery system.
Propiedades
IUPAC Name |
2-(1-naphthalen-1-ylsulfonylpyrrolidin-2-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-17(2,19)16-11-6-12-18(16)22(20,21)15-10-5-8-13-7-3-4-9-14(13)15/h3-5,7-10,16,19H,6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLVPRUCISJMCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCCN1S(=O)(=O)C2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-[(2,4-Dimethoxyphenyl)methylamino]-2,3-dihydroinden-1-yl]methanol](/img/structure/B6641509.png)
![2-(5-bromo-2-fluorophenyl)-N-[3-(hydroxymethyl)phenyl]acetamide](/img/structure/B6641521.png)
![[1-(1,3-Benzodioxol-4-ylmethylamino)-2,3-dihydroinden-1-yl]methanol](/img/structure/B6641526.png)



![(5-Chloro-2-methoxyphenyl)-[4-(1-hydroxybutan-2-yl)piperazin-1-yl]methanone](/img/structure/B6641557.png)
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-1-phenyl-5-propan-2-ylpyrazole-3-carboxamide](/img/structure/B6641562.png)

![3-[1-(2,5-Dimethylthiophen-3-yl)ethyl]-1-[4-(hydroxymethyl)cyclohexyl]-1-methylurea](/img/structure/B6641575.png)
![2-[1-(2-Chloro-4-fluorophenyl)sulfonylpyrrolidin-2-yl]propan-2-ol](/img/structure/B6641583.png)

![[3-(1-Hydroxyethyl)piperidin-1-yl]-(2-methylquinolin-8-yl)methanone](/img/structure/B6641601.png)
![[5-(2-fluorophenyl)-1H-pyrazol-4-yl]-[3-(1-hydroxyethyl)piperidin-1-yl]methanone](/img/structure/B6641608.png)